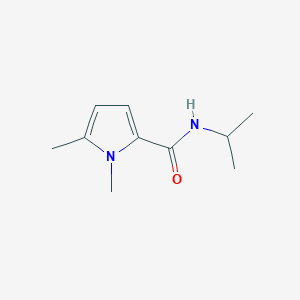
1,5-dimethyl-N-propan-2-ylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-dimethyl-N-propan-2-ylpyrrole-2-carboxamide, commonly known as DPC, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DPC is a pyrrole derivative that is used in various fields of research, including pharmacology, neuroscience, and biochemistry.
作用机制
DPC enhances the activity of GABA-A receptors by binding to a specific site on the receptor complex. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity. DPC also modulates the activity of NMDA receptors by binding to a different site on the receptor complex. This results in a decrease in calcium ion influx into the neuron, leading to a reduction in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
DPC has been shown to have various biochemical and physiological effects in the brain. It has been found to reduce anxiety and induce sedation in animal models. DPC has also been shown to enhance the analgesic effects of opioids, making it a potential candidate for pain management. Additionally, DPC has been found to have neuroprotective effects against oxidative stress and excitotoxicity.
实验室实验的优点和局限性
DPC is a useful tool for studying the activity of GABA-A and NMDA receptors in the brain. It is a selective modulator of these receptors and does not affect other neurotransmitter systems. DPC is also relatively stable and easy to synthesize. However, DPC has some limitations for lab experiments. It has a short half-life and requires frequent administration to maintain its effects. Additionally, DPC has low water solubility, which can make it challenging to administer in certain experimental paradigms.
未来方向
There are several future directions for research on DPC. One potential avenue is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. DPC has shown promise in animal models of anxiety, pain, and neurodegenerative diseases. Another potential direction is to explore the molecular mechanisms underlying its effects on GABA-A and NMDA receptors. This could lead to the development of more selective and potent modulators of these receptors. Finally, future research could investigate the potential use of DPC in combination with other drugs to enhance its therapeutic effects.
合成方法
DPC can be synthesized by reacting 2-acetyl-1-pyrroline with isopropylamine and dimethylamine. The reaction takes place in the presence of a catalyst, such as titanium tetrachloride, and results in the formation of DPC as a white solid. The purity of DPC can be improved by recrystallization from an appropriate solvent.
科学研究应用
DPC has been extensively used in scientific research due to its ability to modulate the activity of certain ion channels in the brain. It has been found to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. DPC has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
属性
IUPAC Name |
1,5-dimethyl-N-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)11-10(13)9-6-5-8(3)12(9)4/h5-7H,1-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBVNYBZCUKPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

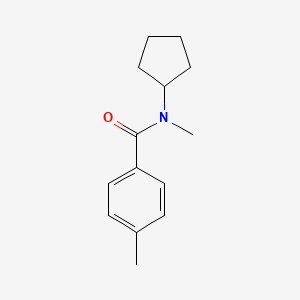
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)

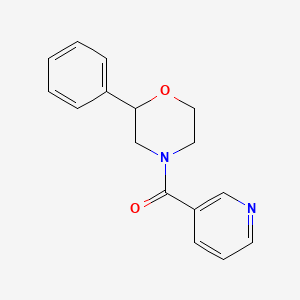

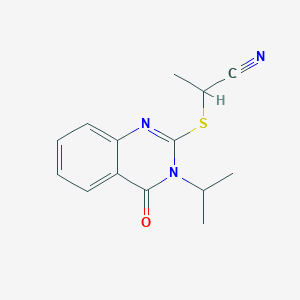
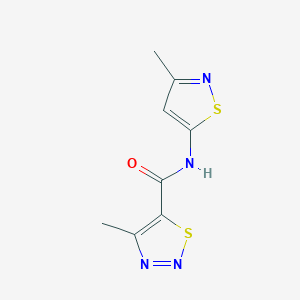
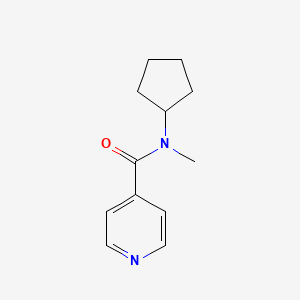
![N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7504548.png)
![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)
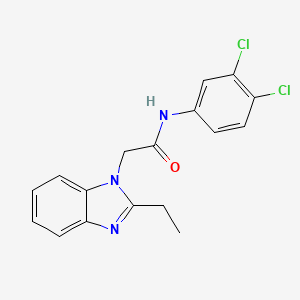
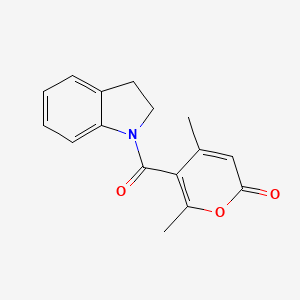
![Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504575.png)
![N-benzyl-2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7504582.png)